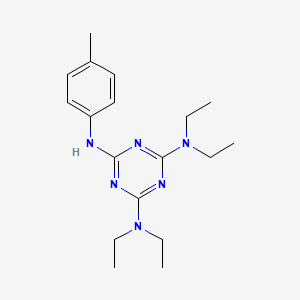
3-methyl-5-(4-methyl-3-thienyl)-2-(4H-1,2,4-triazol-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-(4-methyl-3-thienyl)-2-(4H-1,2,4-triazol-4-yl)pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyridine derivatives and has a unique chemical structure that makes it an attractive candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 3-methyl-5-(4-methyl-3-thienyl)-2-(4H-1,2,4-triazol-4-yl)pyridine is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific molecular targets in the body such as enzymes and receptors.
Biochemical and Physiological Effects:
3-methyl-5-(4-methyl-3-thienyl)-2-(4H-1,2,4-triazol-4-yl)pyridine has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been found to inhibit the growth of various types of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-5-(4-methyl-3-thienyl)-2-(4H-1,2,4-triazol-4-yl)pyridine in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in various types of assays and experiments. However, one of the limitations of using this compound is its relatively complex chemical structure, which can make it difficult to synthesize and purify.
Orientations Futures
There are several future directions that could be explored in the study of 3-methyl-5-(4-methyl-3-thienyl)-2-(4H-1,2,4-triazol-4-yl)pyridine. One potential area of research is the development of novel drug candidates based on this compound. Another area of research could be the investigation of the molecular targets and mechanisms of action of this compound. Additionally, further studies could be conducted to explore the potential applications of this compound in the treatment of various diseases and disorders.
Méthodes De Synthèse
The synthesis of 3-methyl-5-(4-methyl-3-thienyl)-2-(4H-1,2,4-triazol-4-yl)pyridine can be achieved through several methods. One of the most common methods involves the reaction of 4-methyl-3-thiophenecarboxaldehyde with 2-amino-3-cyanopyridine in the presence of a catalyst such as copper(II) acetate. The resulting intermediate is then treated with sodium azide and triethylamine to yield the final product.
Applications De Recherche Scientifique
3-methyl-5-(4-methyl-3-thienyl)-2-(4H-1,2,4-triazol-4-yl)pyridine has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Propriétés
IUPAC Name |
3-methyl-5-(4-methylthiophen-3-yl)-2-(1,2,4-triazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-9-3-11(12-6-18-5-10(12)2)4-14-13(9)17-7-15-16-8-17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYVLPNXICYPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2C=NN=C2)C3=CSC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-(4-methyl-3-thienyl)-2-(4H-1,2,4-triazol-4-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5685944.png)

![8-{[rel-(1S,3R)-3-aminocyclopentyl]carbonyl}-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5685954.png)

![1-{3-[1-(cyclopent-3-en-1-ylcarbonyl)piperidin-4-yl]propanoyl}-4-phenylpiperazine](/img/structure/B5685961.png)
![(3aS*,10aS*)-2-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5685971.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5685987.png)
![6-{[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]carbonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5685999.png)

![1-tert-butyl-5-[2-(3-chloroisoxazol-5-yl)ethyl]-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5686026.png)

![4-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5686040.png)